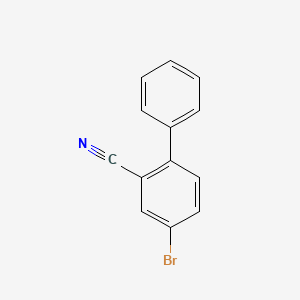

4-Bromo-2-cyanobiphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8BrN |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

5-bromo-2-phenylbenzonitrile |

InChI |

InChI=1S/C13H8BrN/c14-12-6-7-13(11(8-12)9-15)10-4-2-1-3-5-10/h1-8H |

InChI Key |

SVSPXTFMNFINCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Development

Classical and Established Synthetic Routes to Bromo-Cyanobiphenyl Derivatives

The traditional synthesis of 4-Bromo-2-cyanobiphenyl and its analogs has largely relied on well-established organic reactions. These methods, while effective, often involve conditions and reagents that are now being re-evaluated for their environmental impact.

Radical Bromination Approaches: Mechanisms and Limitations

Radical bromination represents a primary strategy for introducing a bromine atom onto the methyl group of a precursor molecule like 2-cyano-4'-methylbiphenyl. acs.orgsmolecule.com This type of reaction proceeds via a free-radical chain mechanism, typically involving initiation, propagation, and termination steps. byjus.com

The Wohl-Ziegler reaction is a widely recognized method for the allylic and benzylic bromination of hydrocarbons. thermofisher.com This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent, which offers a more selective and manageable alternative to molecular bromine. thermofisher.comresearchgate.net The reaction is typically initiated by a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) or benzoyl peroxide (BPO), and conducted in a non-polar solvent like carbon tetrachloride or chlorobenzene. acs.orgprepchem.com

The mechanism of the Wohl-Ziegler bromination is understood to involve the generation of a bromine radical from NBS. This radical then abstracts a hydrogen atom from the benzylic position of the substrate, forming a resonance-stabilized benzylic radical. masterorganicchemistry.com This radical subsequently reacts with a bromine source (either NBS or a low concentration of Br2 generated in situ) to yield the desired brominated product and regenerate a bromine radical, thus propagating the chain reaction. masterorganicchemistry.comwikipedia.org

Table 1: Examples of Wohl-Ziegler Bromination for 4'-Bromomethyl-2-cyanobiphenyl Synthesis

| Precursor | Brominating Agent | Initiator | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-cyano-4'-methylbiphenyl | N-Bromosuccinimide | Benzoyl Peroxide | 1,2-dichloroethane | Not specified, but product isolated | prepchem.com |

| 2-cyano-4'-methylbiphenyl | N-Bromosuccinimide | Not specified (light-induced) | Acetonitrile (B52724) | Good yields | researchgate.net |

| Toluene (B28343) | N-Bromosuccinimide | Radical Initiator + Heat/Light | Not specified | Not specified | masterorganicchemistry.com |

Direct bromination using elemental bromine (Br2) in the presence of a radical initiator is another established method. google.comsci-hub.se This approach can be cost-effective due to the inexpensiveness of bromine. smolecule.com The reaction proceeds through a similar radical chain mechanism as the Wohl-Ziegler bromination. byjus.com

However, controlling the reaction to achieve high selectivity for the mono-bromo product can be challenging, as over-bromination to form di-bromo compounds is a common side reaction. google.comgoogle.com The corrosive and hazardous nature of liquid bromine also presents handling and safety concerns. sci-hub.se To mitigate some of these issues, methods have been developed that use a smaller amount of bromine in conjunction with an oxidant to regenerate bromine from the hydrogen bromide byproduct, thereby preventing reaction inhibition. google.com

Table 2: Synthesis of 4'-Bromomethyl-2-cyanobiphenyl using Elemental Bromine

| Precursor | Brominating Agent | Initiator | Solvent | Selectivity (Monobromo:Dibromo) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4'-methyl-2-cyanobiphenyl | Br2 | 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) | Ethylene (B1197577) dichloride | 94.8% | 89.4 | google.com |

| 4'-methyl-2-cyanobiphenyl | Br2 | 2,2'-azobis(2-methylbutyronitrile) | Monochlorobenzene | Not specified | 75 | google.com |

Nucleophilic Substitution Reactions in Biphenyl (B1667301) Synthesis

While radical bromination focuses on the modification of an existing alkyl group, nucleophilic substitution reactions are crucial for the construction of the biphenyl backbone itself or for further functionalization of this compound. nih.govcymitquimica.com For instance, the bromine atom in this compound is an excellent leaving group, allowing for its substitution by various nucleophiles to introduce different functional groups, a key step in the synthesis of many sartan drugs. smolecule.com

Dibromohydantoin-Based Bromination Protocols

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) serves as another effective brominating agent for the synthesis of bromo-aromatic compounds. google.comccspublishing.org.cn It is considered a safer alternative to liquid bromine. ccspublishing.org.cn DBDMH can be used for the bromination of o-tolylbenzonitrile (OTBN), the precursor to this compound, often in the presence of a radical initiator. google.com Recent studies have also explored the use of DBDMH under ultrasound-assisted conditions for the bromination of other heterocyclic compounds, suggesting potential for broader applications. researchgate.net Furthermore, organocatalytic methods using DBDMH have been developed for the dibromination of unsaturated compounds. acs.org

Innovations in Green Chemistry for this compound Synthesis

In response to the environmental concerns associated with classical synthetic methods, significant research has focused on developing "greener" alternatives for the synthesis of this compound. These innovations aim to reduce the use of hazardous materials, improve energy efficiency, and minimize waste generation.

A notable advancement is the use of visible light to initiate the radical chain reaction, eliminating the need for chemical radical initiators. acs.orgacs.org This photocatalytic approach has been successfully applied to the Wohl-Ziegler bromination. acs.orgresearchgate.net Researchers have also developed a method using a hydrogen peroxide/hydrobromic acid (H2O2/HBr) system as the bromine source, which is considered a greener alternative. acs.orgacs.org

The selection of solvents is another critical aspect of green chemistry. au.dk Studies have identified diethyl carbonate as an efficient and greener solvent replacement for traditional chlorinated solvents like carbon tetrachloride and chlorobenzene. acs.orgacs.org Propylene carbonate has also shown promise as a suitable alternative. au.dk Furthermore, some protocols have been developed that utilize water as a solvent or co-solvent, significantly improving the environmental profile of the synthesis. patsnap.comgoogle.com For example, a low-cost preparation method has been reported using ethyl acetate (B1210297) and water as the solvent system. patsnap.com Another approach involves photo-initiation using sunlight in a dichloromethane (B109758)/water two-phase system. google.compatsnap.com

Table 3: Green Synthesis Approaches for 4'-Bromomethyl-2-cyanobiphenyl

| Bromination System | Initiator | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| H2O2/HBr | Visible Light | Diethyl Carbonate | 71 | 97 | acs.orgacs.org |

| Dibromohydantoin | Sunlight | Dichloromethane | Not specified (Conversion 89.2%) | Not specified | patsnap.com |

| Sodium Bromide/Sodium Bromate (B103136)/HCl | Not specified | Ethyl Acetate/Water | 85 | Not specified | patsnap.com |

Photochemical Radical Chain Reactions: Visible Light Initiation

A significant advancement in the synthesis of this compound involves the use of visible light to initiate the radical chain reaction for bromination. This approach offers a greener alternative to traditional methods that often rely on chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which can produce toxic byproducts. acs.orggoogle.com

Visible light-induced reactions can be performed at room temperature, reducing energy consumption and minimizing side reactions that can occur at higher temperatures. researchgate.net For instance, a method utilizing visible light in conjunction with an H2O2/HBr system has been developed, demonstrating the feasibility of this green approach. acs.orgacs.org An experiment conducted in the dark showed a significantly lower yield of only 8%, highlighting the necessity of light to drive the reaction efficiently. acs.org The use of visible light provides a cheap and renewable alternative to chemical radical initiators. researchgate.net

Hydrogen Peroxide (H2O2)/Hydrogen Bromide (HBr) Systems as Bromine Sources

The combination of hydrogen peroxide (H2O2) and hydrogen bromide (HBr) serves as an effective and more environmentally friendly bromine source for the synthesis of this compound. acs.orgacs.org In this system, H2O2 oxidizes HBr to generate bromine in situ. This method improves atom economy as the by-produced hydrogen bromide from the bromination reaction can be reconverted to bromine by H2O2. smolecule.comgoogleapis.com

One study reported a 71% yield of this compound with 97% purity using this system, requiring no further purification beyond simple filtration and washing. acs.orgacs.orgacs.org The efficiency of this system is dependent on maintaining a low concentration of bromine to prevent the formation of dibromination byproducts. smolecule.com This can be achieved through controlled addition of the reagents. smolecule.com

Development of Aqueous and Solvent-Free Reaction Environments

Efforts to make the synthesis of this compound more sustainable have led to the exploration of aqueous and solvent-free reaction conditions. Traditional methods often employ hazardous chlorinated solvents like carbon tetrachloride and chlorobenzene. acs.orgresearchgate.net

Recent studies have identified greener solvent alternatives. Diethyl carbonate (DEC) has been shown to be an efficient substitute for traditional solvents, leading to high purity of the final product. acs.orgacs.org In one instance, using DEC as the solvent resulted in a 71% yield and 97% purity after filtration. smolecule.com Another approach involves a biphasic system of ethyl acetate and water, which facilitates easy separation of the product and is suitable for industrial-scale production. The use of 2-propanol, also considered a green solvent, has been found suitable for the precipitation and washing steps in the purification process. acs.orgacs.org

Flow Photochemistry for Continuous Production

Flow photochemistry has emerged as a powerful tool for the continuous production of this compound, offering significant advantages over traditional batch reactors. smolecule.combeilstein-journals.org Flow reactors provide better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. mdpi.com

The narrow channels of microreactors enhance light penetration and mixing, leading to more efficient and uniform irradiation of the reaction mixture. smolecule.com This minimizes side reactions and the formation of byproducts. beilstein-journals.org A study utilizing a coiled tubular microreactor with a 450 nm LED array achieved a 99% conversion to this compound in just 30 minutes. smolecule.com The development of flow chemistry processes is seen as a key step towards more sustainable and efficient manufacturing of active pharmaceutical ingredients. researchgate.netrsc.org

Process Optimization and Scalability Studies in Research Synthesis

Optimizing reaction conditions and ensuring scalability are critical for the industrial application of any synthetic method. Research in this area for this compound has focused on maximizing the yield of the desired monobrominated product while minimizing costs and environmental impact.

Control of Reaction Selectivity for Monobrominated Products

A key challenge in the bromination of 2-cyanobiphenyl is controlling the selectivity to obtain the desired monobrominated product, this compound, while minimizing the formation of the dibrominated byproduct.

Several factors influence selectivity. Temperature plays a crucial role; reactions carried out at temperatures above 40°C have been shown to increase the formation of dibromomethyl byproducts. The choice of brominating agent and the use of radical initiators also impact selectivity. While N-bromosuccinimide (NBS) has been traditionally used, it is expensive for industrial-scale production. google.com The use of elemental bromine in combination with radical initiators like AIBN has been shown to achieve high selectivity (90-95%) for the monobrominated product. smolecule.com The slow addition of HBr in H2O2/HBr systems is also a strategy to suppress dibromination. smolecule.com

Investigation of Catalytic Systems to Enhance Efficiency

To improve the efficiency and sustainability of the synthesis, various catalytic systems have been investigated. These systems aim to reduce the amount of reagents required and to facilitate the reaction under milder conditions.

One such system involves the use of sodium bromate (NaBrO₃) as a catalyst in the bromination reaction. google.com In a method developed by Qian Jianfeng et al. (2018), using NaBrO₃ in dichloromethane at 25–30°C resulted in a 92.1% yield with 99.2% HPLC purity. The catalyst loading was optimized to 0.25 equivalents of NaBrO₃ to maximize conversion while minimizing cost. Another patented method utilizes a bromide/bromate redox system in a biphasic ethyl acetate-water medium, which minimizes dibrominated byproducts to less than 2%.

The development of a photochemical process using electrochemically generated bromine from sodium bromide in acetic acid has also been reported, offering a green, safe, and robust method with potential for scalable commercial synthesis. researchgate.net

Impact of Solvent Systems and Reaction Conditions on Yield and Purity

The synthesis of this compound, often achieved through the bromination of 4'-methyl-2-cyanobiphenyl, is highly sensitive to the chosen solvent and reaction parameters. The selection of an appropriate solvent system is not merely a matter of solubility but profoundly affects reaction kinetics, selectivity, and impurity profiles.

Halogenated hydrocarbons, alkanes with 5 to 7 carbon atoms, and aliphatic esters are commonly employed solvents. google.com Specific examples include methylene (B1212753) chloride, ethylene dichloride, carbon tetrachloride, monochlorobenzene, bromobenzene, hexane, heptane, cyclohexane, methyl acetate, and ethyl acetate. google.com Among these, monochlorobenzene and ethyl acetate are often preferred. google.com The solvent amount is typically 0.5 to 20 times the weight of the starting material, 4'-methyl-2-cyanobiphenyl. google.com

The presence of water in the reaction system can be surprisingly beneficial, as it has been shown to significantly increase stirring efficiency and promote a smoother reaction. google.com The water content is generally maintained between 0.01% and 50% (w/w) of the solvent used. google.com Even catalytic amounts of water (0.01-2.0% w/w) can be sufficient to enhance the reaction. google.com

Reaction temperature is another critical variable, generally ranging from 50°C to 100°C, with a preferred range of 60°C to 85°C, depending on the radical initiator used. google.com

Recent advancements have explored greener solvent alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been highlighted as a renewable solvent for bromination, achieving yields comparable to traditional solvents while offering enhanced biodegradability. vulcanchem.com Another green alternative, diethyl carbonate (DEC), has been successfully used in photocatalytic synthesis. vulcanchem.com

Flow chemistry has also emerged as a powerful tool for optimizing reaction conditions. In a photochemical flow synthesis of a related compound, 4'-bromomethyl-2-cyanobiphenyl, various parameters such as residence time, light source, and light intensity were optimized. rsc.org This approach led to a significant yield of 91%. rsc.org The study also investigated various solvents, including tetrahydrofuran (B95107) (THF), dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), with acetonitrile (ACN) ultimately providing the best results under the optimized conditions. rsc.org

The choice of brominating agent and catalyst system also plays a crucial role. While traditional methods often relied on N-bromosuccinimide (NBS), which could lead to the formation of dibromo byproducts and lower yields (70-80%), the use of bromine (Br₂) with radical initiators like 2,2'-azobisisobutyronitrile (AIBN) has improved yields to 90-95% with high selectivity. Oxidant-assisted systems, such as H₂O₂/HBr, can regenerate bromine in situ, improving atom economy and yielding the desired product with no need for secondary purification. smolecule.com

A cost-effective industrial preparation method utilizes sodium bromide (NaBr) and sodium bromate (NaBrO₃) in a biphasic system of ethyl acetate and water, achieving yields of 85-90% with over 98% purity, thereby avoiding the need for column chromatography. vulcanchem.com

Table 1: Impact of Solvent and Reaction Conditions on this compound Synthesis

| Starting Material | Brominating Agent/Catalyst | Solvent | Reaction Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| 4'-methyl-2-cyanobiphenyl | Br₂ / Radical Initiator / Oxidant | Monochlorobenzene | 80°C, 5 hr | 78% | - | google.comgoogle.com |

| 4'-methyl-2-cyanobiphenyl | Br₂ / Radical Initiator / Oxidant | Monochlorobenzene | 65°C, 1 hr warming | 75% | - | google.com |

| 4'-methyl-2-cyanobiphenyl | Br₂ / 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) | Ethylene dichloride | - | 87.7% | 98.6% | google.com |

| 4'-methyl-2-cyanobiphenyl | Br₂ / 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) | n-Heptane | - | 86.4% | 98.5% | google.com |

| 2-(4-bromophenyl)benzamide | Trifluoroacetic anhydride (B1165640) / Triethylamine | Acetonitrile | 0-22°C, 2.08 hr | 94.5% | - | chemicalbook.com |

| 4'-methyl-2-cyanobiphenyl | NaBr / NaBrO₃ / HCl | Ethyl acetate / Water | 35-45°C, 6 hr | 85-90% | >98% | vulcanchem.compatsnap.com |

Strategies for Product Isolation and Purification in Laboratory Scale

The isolation and purification of this compound from the crude reaction mixture are critical steps to achieve the high purity required for pharmaceutical applications. Common laboratory-scale techniques include crystallization, filtration, and chromatography.

Crystallization is a widely used and effective method for purifying this compound. The choice of solvent is crucial for successful crystallization. A good crystallization solvent should dissolve the crude product at an elevated temperature and allow for the precipitation of high-purity crystals upon cooling, while impurities remain in the mother liquor.

A patented crystallizing method involves dissolving the crude product in a solvent such as dimethylformamide (DMF), tetrahydrofuran (THF), or toluene at a concentration of 0.4-0.65 g/mL at 40-60°C. patsnap.comgoogle.com The solution is then cooled to 5-20°C, followed by the addition of an anti-solvent or elution agent to induce crystallization. patsnap.comgoogle.com This process can significantly improve the purity of the final product to over 99.5%. patsnap.comgoogle.com

For instance, a crude product with 90% purity was dissolved in DMF at 60°C, cooled to 20°C, and then a mixed eluent of water and ethanol (B145695) was added to yield crystals with 99.6% purity. patsnap.com In another example, a crude product with 70% purity was dissolved in THF at 50°C, cooled to 10°C, and treated with a water and isopropanol (B130326) mixture to obtain a product with 99.5% purity. patsnap.com

Filtration is used to separate the crystallized product from the mother liquor. Suction filtration is commonly employed to efficiently remove the solvent. patsnap.com The collected crystals are then typically washed with a suitable solvent to remove any remaining impurities and dried under vacuum. chemicalbook.compatsnap.com

In cases where crystallization alone is insufficient to achieve the desired purity, column chromatography may be employed. However, optimized industrial processes aim to avoid this step to reduce costs and solvent waste. vulcanchem.com The successful implementation of cost-effective methods using bromide salts and hydrochloric acid in a biphasic system has allowed for the production of high-purity this compound without the need for column chromatography. vulcanchem.com

Table 2: Laboratory-Scale Purification of this compound via Crystallization

| Initial Purity | Initial Solvent | Dissolution Temp. | Crystallization Temp. | Elution Agent | Final Purity | Reference |

|---|---|---|---|---|---|---|

| 90% | DMF | 60°C | 20°C | Water/Ethanol | 99.6% | patsnap.com |

| 70% | THF | 50°C | 10°C | Water/Isopropanol | 99.5% | patsnap.com |

| 76% | Toluene | 55°C | 10°C | Methanol | 99.7% | patsnap.com |

Chemical Reactivity and Functional Group Interconversions of the Chemical Compound

Transformations Involving the Bromomethyl Moiety

The bromomethyl group (—CH₂Br) is located at a benzylic position, which significantly influences its reactivity. The adjacent aromatic ring stabilizes intermediates such as carbocations and radicals, facilitating reactions that might otherwise require more drastic conditions.

Nucleophilic Substitution Reactions: Scope and Stereoselectivity

The primary mode of reaction for the bromomethyl group in 4-Bromo-2-cyanobiphenyl is nucleophilic substitution. As a benzylic halide, it is highly susceptible to S_N2 reactions, where a nucleophile displaces the bromide ion. This reactivity is central to its use in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as sartans. blogspot.com

The reaction proceeds via a backside attack by the nucleophile on the carbon atom bonded to the bromine. This leads to an inversion of stereochemistry if the carbon were chiral. However, since the benzylic carbon in this compound is prochiral, stereoselectivity is not a factor unless the nucleophile or subsequent transformations introduce a chiral center. The scope of nucleophiles is broad, with nitrogen-based nucleophiles being particularly common in pharmaceutical synthesis.

For example, in the synthesis of Losartan, the imidazole derivative 2-butyl-4-chloro-5-formylimidazole acts as the nucleophile, alkylating at one of its nitrogen atoms. blogspot.com Similarly, other sartan drugs are synthesized by reacting this compound with different substituted imidazole or related heterocyclic moieties.

| Nucleophile (Example) | Product (Intermediate in Synthesis) | Reaction Conditions |

|---|---|---|

| 2-n-butyl-4-chloro-5-formyl imidazole | 'Cyano aldehyde' intermediate for Losartan | Potassium carbonate, acetonitrile (B52724) |

| 2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one | Irbesartan precursor | Base (e.g., NaH), polar aprotic solvent (e.g., DMF) |

| Methyl 2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate | Telmisartan precursor | Base (e.g., K₂CO₃), solvent (e.g., acetone) |

Radical Reactions and Related Mechanisms

The benzylic C-H bonds of the precursor, 4'-methyl-2-cyanobiphenyl, are susceptible to radical halogenation, which is the primary industrial method for synthesizing this compound. google.comgoogle.com This reaction typically employs a radical initiator and a bromine source.

The mechanism proceeds through a classic radical chain reaction: ucalgary.ca

Initiation: A radical initiator (e.g., azobisisobutyronitrile - AIBN, or dibenzoyl peroxide) is homolytically cleaved by heat or UV light to generate radicals. These radicals can then abstract a hydrogen from HBr (often present or formed in situ) to generate a bromine radical (Br•).

Propagation:

A bromine radical abstracts a benzylic hydrogen from 4'-methyl-2-cyanobiphenyl, forming a resonance-stabilized benzylic radical and HBr.

The benzylic radical reacts with a molecule of Br₂ (or another bromine source like N-bromosuccinimide, NBS) to form the product, this compound, and a new bromine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

Conversely, the C-Br bond of this compound can be cleaved via radical mechanisms in reductive dehalogenation reactions. organic-chemistry.org Reagents such as tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane ((TMS)₃SiH) with a radical initiator can replace the bromine atom with a hydrogen atom, converting the compound back to its methyl precursor. organic-chemistry.orgresearchgate.net

Preparation of Organometallic Reagents from the Bromine Atom

The carbon-bromine bond in this compound can be used to form organometallic reagents, such as Grignard or organolithium reagents. mnstate.edulibretexts.org

Grignard Reagent Formation: Reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) converts the bromomethyl group into a Grignard reagent. R-CH₂Br + Mg → R-CH₂MgBr (where R = 2'-cyanobiphenyl-4-yl)

Organolithium Reagent Formation: Reaction with two equivalents of lithium metal in an appropriate solvent (e.g., hexane) yields the corresponding organolithium compound. R-CH₂Br + 2Li → R-CH₂Li + LiBr

A significant consideration in these reactions is the presence of the cyano group on the same molecule. Organometallic reagents are strong nucleophiles and can react with nitriles. ucalgary.cachemistrysteps.com While an intramolecular reaction is less likely, the newly formed organometallic reagent can react with a starting material molecule or another nitrile-containing species present in the mixture. organicchemistrytutor.com This reaction typically forms an imine anion intermediate, which upon aqueous workup, hydrolyzes to a ketone. masterorganicchemistry.comlibretexts.org Therefore, the preparation and use of these organometallic reagents require carefully controlled conditions to favor the desired subsequent reaction over self-reaction.

Reactions of the Cyano Group

The cyano group (—C≡N) is a versatile functional group that can undergo hydrolysis, reduction, and addition reactions. It is relatively stable but can be transformed under specific conditions.

Hydrolysis and Related Transformations to Carboxylic Acids and Amides

The nitrile functionality can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org The reaction proceeds through an amide intermediate, which can sometimes be isolated by using milder conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrile nitrogen is protonated, activating the carbon toward nucleophilic attack by water. Tautomerization of the resulting imidic acid yields an amide. Further hydrolysis of the amide under the same conditions produces the carboxylic acid and an ammonium ion. libretexts.org

Base-Catalyzed Hydrolysis: A hydroxide ion attacks the electrophilic carbon of the nitrile, forming an imine anion. Protonation by water gives an imidic acid, which tautomerizes to the amide. libretexts.org Continued hydrolysis under basic conditions saponifies the amide to a carboxylate salt. A final acidification step is required to obtain the free carboxylic acid.

Applying these reactions to this compound would yield 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxamide and subsequently 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.

Reduction to Amines and Imines

The cyano group can be fully or partially reduced to yield primary amines or imines (which are typically hydrolyzed to aldehydes). The product depends on the choice of reducing agent and reaction conditions.

Reduction to Primary Amines: Strong reducing agents are required to convert the nitrile to a primary amine (—CH₂NH₂). This transformation involves the addition of four hydrogen atoms across the triple bond.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily reduces nitriles to primary amines. The reaction involves two successive nucleophilic additions of a hydride ion. chemguide.co.ukjove.comucalgary.ca An aqueous workup is required to protonate the resulting dianion and yield the amine. libretexts.org

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. chemguide.co.ukwikipedia.org

Partial Reduction to Imines (and subsequently Aldehydes): A less powerful, sterically hindered reducing agent can be used to achieve partial reduction to an imine.

Diisobutylaluminium Hydride (DIBAL-H): When one equivalent of DIBAL-H is used at low temperatures (e.g., -78 °C), the reduction stops at the imine stage. wikipedia.orgmasterorganicchemistry.com The intermediate imine-metal complex is stable at low temperatures but is readily hydrolyzed to an aldehyde upon aqueous workup. libretexts.orgchemistrysteps.com This provides a method to convert the cyano group into a formyl group (—CHO).

| Reducing Agent | Intermediate | Final Product (after workup) | Product Functional Group |

|---|---|---|---|

| LiAlH₄ | Dianion | Primary Amine | —CH₂NH₂ |

| H₂ / Raney Ni | Imine | Primary Amine | —CH₂NH₂ |

| DIBAL-H (1 equiv., low temp.) | Imine-aluminum complex | Aldehyde | —CHO |

Cycloaddition Reactions, including Tetrazole Formation

The nitrile functional group of this compound can undergo [3+2] cycloaddition reactions, with the most prominent example being its conversion to a tetrazole ring. This transformation is of significant industrial importance, particularly in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs.

The reaction involves treating the nitrile with an azide source, typically sodium azide (NaN₃). nih.gov The process is a 1,3-dipolar cycloaddition between the nitrile and the azide ion. nih.govresearchgate.net Due to the high activation energy, the reaction often requires elevated temperatures and can be catalyzed or promoted by various reagents to improve yields and reaction rates. Common promoters include Lewis acids, such as zinc chloride (ZnCl₂) or tin compounds, and ammonium salts like ammonium chloride (NH₄Cl). These additives coordinate to the nitrile nitrogen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide.

The general mechanism involves the addition of the azide ion to the electrophilic carbon of the nitrile, followed by an intramolecular cyclization to form the tetrazolate anion. Subsequent protonation during workup yields the final 5-substituted 1H-tetrazole. The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being commonly employed.

Table 1: Representative Conditions for Tetrazole Formation from Aryl Nitriles

| Azide Source | Catalyst/Additive | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Sodium Azide (NaN₃) | Triethylamine Hydrochloride | N-Methyl-2-pyrrolidone (NMP) | 120-130 | >90 |

| Sodium Azide (NaN₃) | Zinc Chloride (ZnCl₂) | Toluene (B28343) | 100-110 | 85-95 |

| Trimethylsilyl Azide | Dibutyltin Oxide | Toluene | Reflux | >90 |

| Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | DMF | 100-120 | 80-95 |

Cross-Coupling Reactions for Biphenyl (B1667301) Functionalization

The carbon-bromine bond in this compound is a key site for functionalization. The bromine atom serves as an excellent leaving group in a multitude of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the biphenyl core into more complex structures.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed reactions are among the most powerful and versatile tools for C-C bond formation. wikipedia.orgorganic-chemistry.org The general catalytic cycle for these transformations typically involves three key steps:

Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. nrochemistry.com

Transmetalation : An organometallic coupling partner transfers its organic group to the palladium center, displacing the bromide. nrochemistry.com

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nrochemistry.com

The Suzuki-Miyaura coupling is a widely used reaction for forming C(sp²)–C(sp²) bonds, making it ideal for synthesizing poly-aryl systems. nih.gov The reaction pairs an organoboron reagent, such as a boronic acid or boronic ester, with an organic halide in the presence of a palladium catalyst and a base. rsc.org This methodology is noted for the mild reaction conditions, commercial availability of a vast array of boronic acids, and the non-toxic nature of the boron-containing byproducts. nih.gov this compound serves as an excellent substrate for Suzuki couplings, allowing for the introduction of various aryl or heteroaryl substituents at the 4-position.

Table 2: Examples of Suzuki-Miyaura Coupling with Aryl Bromides

| Aryl Bromide Substrate | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |

| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 98 |

| 1-Bromo-4-fluorobenzene | 4-Vinylphenylboronic acid | Pd Nanoparticles on Graphene | Na₂CO₃ | DMF/H₂O | 92 ugr.es |

| 2-Bromonaphthalene | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 99 |

The Mizoroki-Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst in the final step of the cycle. nih.gov The Heck reaction is a powerful method for C-C bond formation that avoids the need for pre-formed organometallic reagents of the alkene component. wikipedia.org Using this compound, vinyl groups can be introduced onto the biphenyl system. The reaction typically shows high stereoselectivity, favoring the formation of the trans-isomer. organic-chemistry.org

Table 3: Examples of Heck Reaction with Aryl Bromides

| Aryl Bromide Substrate | Alkene | Palladium Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| This compound | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 94 |

| 4-Bromobenzonitrile | Styrene | Pd/C | K₂CO₃ | NMP | 88 |

| 2-Bromonaphthalene | Ethyl acrylate | Pd EnCat® 40 | NaOAc | Ethanol (B145695) | 91 nih.gov |

| 4-Bromoanisole | 1-Octene | Pd(PPh₃)₄ | K₂CO₃ | DMF | 85 |

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org Its primary advantages are the tolerance of a wide variety of functional groups and the stability of organostannane reagents to air and moisture. nrochemistry.comwikipedia.org However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin-containing byproducts from the reaction products. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by either nickel or palladium. organic-chemistry.org A key advantage of the Negishi reaction is the high reactivity of organozinc compounds, which allows for the coupling of a broader range of substrates, including those with sp³-hybridized carbons, often under very mild conditions. orgsyn.orgnih.gov However, organozinc reagents are generally more sensitive to air and moisture than their organoboron or organotin counterparts. nih.gov

Table 4: Representative Stille and Negishi Coupling Reactions

| Reaction Type | Aryl Halide Substrate | Organometallic Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Stille | This compound | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 91 |

| Stille | 4-Bromoiodobenzene | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | THF | 89 |

| Negishi | This compound | Phenylzinc chloride | Pd(dppf)Cl₂ | THF | 96 |

| Negishi | 4-Bromobenzonitrile | n-Butylzinc bromide | Pd₂(dba)₃ / IPr·HCl | THF/NMP | 85 nih.gov |

Nickel-Catalyzed Homocoupling and Other Metal-Mediated Reactions

While palladium catalysts are dominant in cross-coupling chemistry, nickel-based systems offer a cost-effective and often highly reactive alternative. Nickel catalysts are particularly effective in promoting the homocoupling of aryl halides. In this reaction, two molecules of this compound would couple in the presence of a nickel(0) catalyst and a reducing agent (such as zinc dust) to form 2,2'-dicyano-p,p'-quaterphenyl. nih.gov This type of reaction is useful for synthesizing symmetrical biaryl compounds. Nickel catalysts can also mediate other cross-coupling reactions, sometimes offering different reactivity and selectivity profiles compared to palladium. nih.govnih.gov

Table 5: Example of Nickel-Catalyzed Homocoupling

| Aryl Halide Substrate | Catalyst System | Reducing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | NiCl₂(PPh₃)₂ | Zinc (Zn) | DMF | 2,2'-Dicyano-p,p'-quaterphenyl | 85 |

| 4-Bromotoluene | NiBr₂(bpy) | Zinc (Zn) | DMF | 4,4'-Dimethylbiphenyl | 90 |

| 2-Bromopyridine | NiBr₂(bpy) | Electrochemical | DMF | 2,2'-Bipyridine | 98 nih.gov |

Ligand Effects and Catalyst Design in Coupling Strategies

The primary role of the ligand is to stabilize the palladium catalyst and to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For an electron-deficient substrate like this compound, the electron-donating capacity of the ligand is critical for promoting the oxidative addition of the aryl bromide to the palladium(0) center. Concurrently, the steric bulk of the ligand is instrumental in facilitating the reductive elimination step, which leads to the formation of the desired carbon-carbon or carbon-nitrogen bond and regeneration of the active catalyst.

Phosphine (B1218219) Ligands: A Cornerstone in Catalyst Design

Phosphine ligands have been extensively utilized in cross-coupling reactions due to their tunable electronic and steric properties. tcichemicals.com Generally, ligands with high electron density enhance the reactivity of the metal center towards oxidative addition, while their bulkiness promotes reductive elimination. tcichemicals.com

Electron-rich and sterically hindered phosphine ligands, such as trialkylphosphines (e.g., tri-tert-butylphosphine, tricyclohexylphosphine) and biaryl phosphines developed by Buchwald and others (e.g., XPhos, SPhos), have proven to be highly effective in a variety of coupling reactions. tcichemicals.comnih.govyoutube.com These ligands promote the formation of monoligated, highly reactive palladium species that are crucial for efficient catalysis.

In the context of specific coupling reactions involving aryl halides, the choice of ligand can be determinative of the reaction's success. For instance, in Suzuki-Miyaura couplings, the use of bulky and electron-rich phosphines can dramatically improve reaction efficiency and selectivity. nih.gov Similarly, in Buchwald-Hartwig aminations, the development of specialized ligands has enabled the coupling of a wide range of amines with aryl halides under milder conditions. youtube.comwikipedia.org For Sonogashira couplings, the combination of bulky and electron-rich ligands can lead to more efficient reactions, even allowing for copper-free conditions. libretexts.org

The Impact of Ligand Architecture in Specific Coupling Reactions

While direct comparative studies on the coupling of this compound with a wide array of ligands are not extensively documented in publicly available literature, the principles of ligand effects observed in reactions with structurally similar aryl bromides provide valuable insights.

Suzuki-Miyaura Coupling: The formation of the biphenyl core is a critical transformation. In reactions involving aryl bromides, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-donating phosphine ligand are often employed. For example, ligands such as SPhos have demonstrated high activity in Suzuki-Miyaura reactions of aryl chlorides at room temperature, suggesting their potential utility for the more reactive this compound. researchgate.net The choice of ligand can also influence the stereochemical outcome of the reaction when applicable. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds. The evolution of this reaction has been marked by the development of increasingly effective generations of phosphine ligands. wikipedia.org For the amination of aryl halides, bulky biaryl phosphine ligands are often the catalysts of choice, enabling the coupling of a broad spectrum of amines and anilines. purdue.edubeilstein-journals.org The specific ligand can be selected based on the nature of the amine coupling partner.

Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety. The design of the catalyst system, particularly the ligand, is crucial for achieving high yields. wikipedia.orgorganic-chemistry.org Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition of the aryl bromide to the palladium center. libretexts.org The use of such ligands has also facilitated the development of copper-free Sonogashira protocols, which can be advantageous in certain synthetic contexts. ucsb.edu

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. The catalyst system often consists of a palladium source and a phosphine ligand. organic-chemistry.orgmdpi.com The ligand influences both the regioselectivity and the efficiency of the reaction. While phosphine-free catalyst systems have been developed, phosphine ligands remain important for many applications. liverpool.ac.uknih.gov

The following table summarizes the general influence of ligand properties on the key steps of palladium-catalyzed cross-coupling reactions:

| Catalytic Step | Influential Ligand Property | Effect |

| Oxidative Addition | High Electron Density | Increases the rate of addition of the aryl halide to the Pd(0) center. |

| Reductive Elimination | Steric Bulk | Promotes the final bond-forming step and release of the product. |

| Catalyst Stability | Both Electronic & Steric Properties | Prevents catalyst decomposition and aggregation. |

Advanced Spectroscopic and Structural Elucidation in Chemical Research

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). The FT-IR spectrum of 4-Bromo-2-cyanobiphenyl provides clear evidence for its key functional groups.

A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. researchgate.netmasterorganicchemistry.com The presence of the aromatic rings will be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. vscht.cz The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹, though it may be difficult to assign definitively due to the complexity of this region. msu.edu

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Nitrile C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Medium to Weak |

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds.

For this compound, the C≡N stretch is also observable in the Raman spectrum, typically around 2225 cm⁻¹. nih.gov The symmetric "breathing" modes of the aromatic rings, which involve the concerted expansion and contraction of the C-C bonds, often give rise to strong and characteristic signals in Raman spectra. The C-C biphenyl (B1667301) linking stretch is also a distinctive feature. nih.gov Analysis of the Raman spectrum can provide additional structural confirmation and insights into the molecular symmetry and electronic structure.

Mass Spectrometry for Reaction Progress and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing structural information based on its fragmentation pattern. chemguide.co.uk It is an essential tool for confirming the identity of a reaction product and for detecting and identifying trace-level impurities.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be a key feature. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units (M⁺ and M+2). youtube.com This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation of the molecular ion can occur through the loss of the bromine atom or the cyano group, leading to characteristic fragment ions. For example, the loss of a bromine radical (•Br) would result in a significant peak at m/z corresponding to the cyanobiphenyl cation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable for impurity profiling. resolvemass.cachimia.ch This technique separates the components of a mixture by liquid chromatography before they are introduced into the mass spectrometer. This allows for the detection and identification of synthesis-related impurities, such as starting materials, by-products (e.g., isomers or di-brominated compounds), and degradation products, even at very low concentrations. thermofisher.com The high sensitivity and specificity of LC-MS are crucial for ensuring the purity of the final compound. resolvemass.ca

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

| [C₁₃H₈BrN]⁺ | Molecular Ion (M⁺) | 257/259 |

| [C₁₃H₈N]⁺ | Loss of •Br | 178 |

| [C₁₂H₈Br]⁺ | Loss of •CN | 231/233 |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Reaction Component Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of thermally labile and polar organic molecules. nih.gov It is a powerful tool for identifying components in a complex reaction mixture, as it typically generates intact protonated molecules [M+H]+, providing clear molecular weight information. nih.gov In reactions involving this compound, ESI-MS can readily identify the starting material, subsequent intermediates, and the final product in a single analysis. uvic.ca

Tandem mass spectrometry (MS/MS) adds another layer of structural confirmation. nih.gov In an MS/MS experiment, a specific ion (a precursor ion, such as the [M+H]+ of a reaction intermediate) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.gov This fragmentation pattern serves as a structural fingerprint. For instance, in the synthesis of angiotensin II receptor blockers like valsartan (B143634), where derivatives of this compound are key intermediates, MS/MS is used to confirm the structure of the final product and related impurities. researchgate.net The fragmentation of the valsartan precursor would show characteristic losses corresponding to different parts of the molecule, confirming the successful coupling and modification of the original cyanobiphenyl core. researchgate.net The study of these gas-phase fragmentation reactions is crucial for the structural elucidation of synthetic products. rsc.org

| Compound | Role | Expected Precursor Ion (m/z) [M+H]+ | Potential Key Fragment Ions (m/z) |

|---|---|---|---|

| This compound | Starting Material | 272.0/274.0 (Isotopic pattern for Br) | 192.0 ([M-Br]+), 165.0 ([Biphenyl-CN]+) |

| 5-(4'-Bromomethyl-biphenyl-2-yl)-1H-tetrazole | Intermediate | 315.0/317.0 (Isotopic pattern for Br) | 235.0 ([M-Br]+), 208.0 ([Biphenyl-tetrazole]+) |

| Valsartan | Final Product | 436.2 | 391.0, 304.0, 235.0, 192.0, 179.0, 116.0 researchgate.net |

Application in Monitoring Side Products and Reaction Completion

The ability of mass spectrometry to provide rapid, real-time analysis of reaction mixtures makes it an essential process analytical technology (PAT). chromatographyonline.com On-line mass spectrometry allows chemists to monitor the consumption of reactants and the formation of products and impurities as the reaction progresses. nih.gov This is achieved by tracking the signal intensity of the respective ions over time.

In a synthetic sequence starting from this compound, the reaction is considered complete when the ion signal corresponding to the starting material (e.g., m/z 272.0/274.0) disappears or falls below a set threshold, while the signal for the desired product ion reaches a stable maximum. Concurrently, the technique is highly effective for identifying and tracking critical impurities. chromatographyonline.com For example, in the production of active pharmaceutical ingredients (APIs) derived from this starting material, LC-MS methods are employed to detect and quantify process-related impurities, ensuring the final product meets stringent quality attributes. epo.org The detection of unexpected mass signals can alert chemists to the formation of side products, allowing for immediate process optimization.

| Reaction Time (minutes) | Relative Intensity of Reactant [M+H]+ | Relative Intensity of Product [M+H]+ | Relative Intensity of Side Product [M+H]+ |

|---|---|---|---|

| 0 | 100% | 0% | 0% |

| 30 | 45% | 52% | 3% |

| 60 | 10% | 85% | 5% |

| 90 | <1% | 94% | 5% |

| 120 | <1% | 94% | 5% |

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Intermediates

While mass spectrometry provides invaluable information about molecular weight and connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a compound in the solid state. This technique is crucial for confirming the stereochemistry and conformation of reaction intermediates and final products, which is particularly important in medicinal chemistry.

Derivatives of this compound, especially the biphenyl tetrazoles used in "sartan" drugs, have been extensively studied using X-ray crystallography. nih.gov The conversion of the nitrile group (-CN) of the cyanobiphenyl precursor into a tetrazole ring is a key transformation. The crystal structure of these derivatives reveals precise bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which is a critical conformational feature. researchgate.net For example, the crystal structure of 5-(4'-Methyl-1,1'-biphenyl-2-yl)-1H-tetrazole, a close analogue of a this compound derivative, shows a dihedral angle of approximately 44 degrees between the phenyl rings. researchgate.net The packing of these molecules in the crystal lattice is stabilized by intermolecular forces such as N-H···N and C-H···N hydrogen bonds, in addition to van der Waals forces. researchgate.net This detailed structural information is vital for understanding structure-activity relationships (SAR) and for designing new molecules with improved properties. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C28H24N8 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 4.99(1) |

| b (Å) | 14.25(4) |

| c (Å) | 16.63(5) |

| α (°) | 90.27(5) |

| β (°) | 91.19(5) |

| γ (°) | 90.64(5) |

| Volume (ų) | 1182(6) |

| Z | 4 |

| Dihedral Angle (Phenyl Rings) | 44.2(2)° and 44.3(2)° |

| CCDC Number | 223082 |

Computational and Theoretical Investigations of the Chemical Compound

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No dedicated publications or datasets were identified that provide a comprehensive DFT analysis of 4-Bromo-2-cyanobiphenyl.

Analysis of Optimized Geometries and Conformational Preferences

Specific studies detailing the optimized geometry, bond lengths, bond angles, and conformational preferences of this compound are not present in the surveyed literature. While general principles of conformational analysis suggest that the dihedral angle between the two phenyl rings is a key parameter, specific calculated values for this compound are not available. For comparison, theoretical studies on other substituted biphenyls often show a non-planar (twisted) conformation to be the most stable, arising from a balance between steric hindrance of the ortho substituents and the electronic effects favoring planarity for pi-system conjugation. However, without specific calculations for the 4-bromo and 2-cyano substitution pattern, any discussion remains speculative.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis for this compound, which would identify the electron-rich and electron-poor regions of the molecule and provide insights into its reactive sites, has not been published. Generally, in related molecules, the cyano group would be expected to be a region of high negative potential, while the hydrogen atoms of the phenyl rings would represent areas of positive potential. The influence of the bromine atom on the electrostatic potential would also be a point of interest, but specific MEP maps and charge distributions for this compound have not been computationally determined and reported.

Mechanistic Pathways Elucidation Through Computational Modeling

Computational modeling to elucidate the mechanistic pathways involving 4-Bromo-2-cyanobhenyl is also not available in the current body of scientific literature.

Free Energy Profiles of Key Reaction Steps

There are no published studies presenting the free energy profiles for key reaction steps involving this compound, including its formation or subsequent reactions. For instance, while a study on the meta-selective C-H olefination of 2-cyanobiphenyl provides a free energy profile for that specific reaction, it does not involve the 4-bromo substituted derivative. researchgate.net

Transition State Analysis in Bromination Reactions

A critical aspect of understanding the synthesis of this compound would be the transition state analysis of the bromination of 2-cyanobiphenyl. However, computational studies detailing the transition state geometries, activation energies, and reaction coordinates for this specific bromination reaction are not available. Research on the synthesis of a related isomer, 4'-bromomethyl-2-cyanobiphenyl, from 4'-methyl-2-cyanobiphenyl via radical bromination has been patented, but this does not include computational analysis of the transition states. google.com

Thermodynamic Investigations of Solvation and Phase Behavior

Theoretical investigations into the solvation and phase behavior of this compound are absent from the literature. While experimental and theoretical studies on the phase behavior of other cyanobiphenyl derivatives are common due to their applications as liquid crystals, similar computational studies for this compound have not been conducted or reported. mdpi.comnih.gov

Experimental and Theoretical Determination of Solubility in Organic Solvents

A thorough search of scientific databases and literature did not yield specific experimental or theoretical solubility data for this compound in various organic solvents. Consequently, no data tables for its solubility could be compiled.

For the related compound, 4'-bromomethyl-2-cyanobiphenyl, studies have been conducted to experimentally measure its solubility in a range of organic solvents, including acetone, ethanol (B145695), n-propanol, and n-butanol, at various temperatures. researchgate.net These studies also involved correlating the experimental data with thermodynamic models such as the modified Apelblat equation and the van't Hoff equation. researchgate.net However, this information is not directly applicable to this compound due to the difference in their chemical structures.

Analysis of Intermolecular Interactions in Solution

There is a lack of specific studies in the reviewed literature that analyze the intermolecular interactions of this compound in solution through computational methods. Such analyses are crucial for understanding the solubility behavior and mechanisms of dissolution.

In a broader context, research on other cyanobiphenyl derivatives highlights the importance of interactions involving the cyano and bromo groups. For instance, studies on 4-bromo-4′-cyanobiphenyl have indicated the presence of specific synthon interactions, such as –CN⋯Br–, which influence the crystal packing. While these findings suggest potential types of intermolecular forces that could be at play for this compound, a direct computational analysis for this specific compound in solution is not available.

Applications in Advanced Materials Science and General Organic Synthesis

Role as a Key Intermediate in Complex Organic Molecule Construction

Strategies for Selective Functionalization in Multi-Step Syntheses

The molecular architecture of 4-Bromo-2-cyanobiphenyl offers multiple reactive sites that can be manipulated with high selectivity, making it a valuable intermediate in complex multi-step syntheses. The primary sites for functionalization are the carbon-bromine (C-Br) bond, the cyano (C≡N) group, and, to a lesser extent, the aromatic carbon-hydrogen (C-H) bonds. Strategic, stepwise modification of these groups allows for the construction of complex molecular frameworks.

Selective Reactions at the Carbon-Bromine Bond

The bromine atom at the 4-position is a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis and allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The cyano group is generally stable under many cross-coupling conditions, allowing for selective reaction at the C-Br bond. researchgate.net

Palladium-catalyzed reactions are particularly prominent. For instance, the Suzuki coupling reaction enables the formation of a new C-C bond by reacting the aryl bromide with an organoboron compound. This is a common strategy for elaborating biphenyl (B1667301) structures or linking them to other aromatic systems. Similarly, Heck coupling can be used to introduce alkenyl groups, and Negishi coupling utilizes organozinc reagents. A notable transformation is the cyanation of aryl bromides, where a cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can replace the bromine atom, a reaction that has been shown to be effective for aryl bromides that also contain nitrile groups. researchgate.net

Interactive Table: Cross-Coupling Reactions at the C-Br Bond of this compound

| Reaction Name | Reagent Type | Bond Formed | Catalyst (Typical) |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | C-C (Aryl/Vinyl) | Pd(PPh₃)₄, Pd(OAc)₂ |

| Heck Coupling | Alkene | C-C (Alkenyl) | Pd(OAc)₂, PdCl₂ |

| Negishi Coupling | Organozinc Compound | C-C (Aryl/Alkyl) | Pd(PPh₃)₄ |

| Sonogashira Coupling | Terminal Alkynes | C-C (Alkynyl) | Pd/Cu co-catalysis |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium complexes with specialized phosphine (B1218219) ligands |

| Cyanation | Cyanide Source (e.g., K₄[Fe(CN)₆]) | C-CN | Palladium complexes |

Selective Transformations of the Cyano Group

The cyano group is one of the most versatile functionalities in organic chemistry, capable of being transformed into a wide array of other functional groups. researchgate.net These transformations can typically be performed without disturbing the C-Br bond, provided the appropriate reagents are chosen.

Key transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2'-carboxy-4-bromobiphenyl) or, with milder conditions, a primary amide (2'-carbamoyl-4-bromobiphenyl).

Reduction: Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Palladium on carbon) or chemical reduction (e.g., with Lithium aluminum hydride) can convert the cyano group into a primary amine (aminomethyl group). researchgate.net

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolytic workup.

Cycloaddition: The cyano group can participate in cycloaddition reactions to form various five-membered heterocyclic rings, such as tetrazoles, which are crucial pharmacophores in certain pharmaceuticals.

The nitrile can also act as a directing group in certain C-H activation reactions, facilitating functionalization at the ortho-position (C3) of its own phenyl ring. nih.gov

Interactive Table: Functional Group Transformations of the Cyano Group

| Transformation | Reagent(s) | Product Functional Group |

| Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Hydrolysis (partial) | H₂O₂, base | Amide (-CONH₂) |

| Reduction | H₂, Pd/C or LiAlH₄ | Primary Amine (-CH₂NH₂) |

| Grignard Reaction | 1. R-MgBr; 2. H₃O⁺ | Ketone (-C(=O)R) |

| Tetrazole Formation | Sodium Azide (NaN₃), NH₄Cl | Tetrazole ring |

By orchestrating the sequence of these selective reactions, chemists can utilize this compound as a scaffold to build highly functionalized molecules in a controlled and predictable manner.

Synthesis of Oligomers and Polymers Incorporating Biphenyl Units

The rigid, planar structure of the biphenyl unit is a desirable motif in materials science, imparting properties such as thermal stability, mechanical strength, and unique optoelectronic characteristics. This compound serves as a valuable bifunctional monomer for the synthesis of oligomers and polymers that incorporate this core structure. Polymerization can be achieved through step-growth mechanisms, typically leveraging the reactivity of the aryl-bromide.

Polymerization via Cross-Coupling Reactions

A primary strategy for creating polymers from this compound is through repetitive cross-coupling reactions, leading to the formation of poly(biphenyl) derivatives. This approach falls under the category of chain-growth polycondensation.

A prime example is Suzuki Polycondensation . In this method, the monomer must possess two reactive groups compatible with the Suzuki coupling mechanism. This can be achieved in two ways:

A-B Type Monomer: The this compound monomer can be converted into a boronic acid or boronic ester derivative at the cyano-bearing ring (via a separate synthetic sequence) or another position. The resulting molecule, possessing both a bromo "A" group and a boronic "B" group, can then undergo self-condensation polymerization.

AA + BB Type Co-polymerization: this compound can act as an "A-A" type monomer if it is first converted into a di-bromo derivative. More commonly, it is used in its monofunctional form and co-polymerized with a "B-B" type monomer, such as a molecule containing two boronic acid groups (e.g., 1,4-benzenediboronic acid).

These polymerization methods produce conjugated polymers where the biphenyl units are linked together, forming a rigid backbone. The properties of the resulting polymer can be tuned by the choice of co-monomer and by subsequent modification of the pendant cyano groups. An analogous process, the Suzuki polymerization of 4-bromo or 4-iodophenylboronic acid, has been shown to produce poly(para-phenylene). nih.gov

Other cross-coupling reactions, such as Stille coupling (using organotin reagents) and Sonogashira coupling (using terminal alkynes), are also powerful tools for synthesizing conjugated polymers and can be applied to monomers derived from this compound. mdpi.com

Interactive Table: Polymerization Strategies Involving Biphenyl Units

| Polymerization Method | Monomer Type / Co-monomer | Linkage Type | Resulting Polymer Class |

| Suzuki Polycondensation | A-B monomer or AA + BB co-monomers (Boronic acids/esters + Halides) | Aryl-Aryl | Conjugated Polymer (e.g., Poly(biphenylene)) |

| Stille Polycondensation | Organostannane + Halide co-monomers | Aryl-Aryl | Conjugated Polymer |

| Sonogashira Polycondensation | Terminal Alkyne + Halide co-monomers | Aryl-Alkyne | Poly(arylene ethynylene) |

| Heck Polycondensation | Alkene + Halide co-monomers | Aryl-Alkene | Poly(arylene vinylene) |

The incorporation of the 2-cyano-biphenyl-4-yl unit into a polymer backbone can lead to materials with applications in areas such as liquid crystals, organic light-emitting diodes (OLEDs), and other advanced electronic devices, where the electronic properties and rigidity of the biphenyl core are advantageous.

Future Research Directions and Emerging Challenges

Development of Novel and More Sustainable Synthetic Routes

The synthesis of biphenyl (B1667301) derivatives, including 4-bromo-2-cyanobiphenyl, has historically relied on well-established but often resource-intensive methods like traditional cross-coupling reactions. rsc.orgrsc.org A primary future challenge is the development of more sustainable and economically viable synthetic protocols. Research is trending towards greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas of development include:

Catalyst Innovation: While palladium-catalyzed reactions like the Suzuki-Miyaura coupling are effective, future work will likely focus on catalysts based on more abundant and less toxic first-row transition metals such as nickel or copper. researchgate.netnih.gov The design of highly efficient ligands and precatalysts that allow for lower catalyst loadings and milder reaction conditions is a critical goal. researchgate.net

Atom Economy: Exploring reaction pathways that maximize the incorporation of reactant atoms into the final product is essential. This includes the development of one-pot syntheses that combine multiple steps into a single operation, thereby reducing the need for intermediate purification and minimizing solvent use. tandfonline.com

Alternative Reagents and Solvents: Research into replacing traditional brominating agents with safer, solid alternatives could improve process safety. organic-chemistry.org Furthermore, shifting from conventional organic solvents to greener media, such as water or bio-derived solvents, in conjunction with techniques like micellar catalysis, presents a significant opportunity for sustainable production. acs.org

Unconventional Synthesis Methods: Exploratory research into novel activation methods, such as mechanochemistry or photochemistry, could lead to entirely new, low-energy synthetic pathways for biphenyl compounds. rsc.orgchemrxiv.org Gas-phase synthesis, while currently more theoretical for this specific compound, points to the potential for fundamentally new approaches to forming the biphenyl core. rsc.org

Exploration of New Reactivity Modes and Catalytic Applications

The functional groups of this compound—the aryl bromide and the nitrile—provide significant opportunities for novel chemical transformations beyond its current applications. Future research will likely focus on leveraging these groups in new ways to create complex molecular architectures.

The aryl bromide is a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of various substituents. researchgate.netnih.gov Emerging research directions include:

Advanced Coupling Reactions: Utilizing the bromide in metallaphotoredox-catalyzed reactions or cross-electrophile couplings could open new avenues for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net

C-H Activation: Directing C-H activation reactions using the existing functional groups could allow for late-stage functionalization of the biphenyl scaffold without the need for pre-functionalized starting materials.

The cyano group also offers significant potential for new reactivity. While it is a key precursor in the synthesis of tetrazole rings for pharmaceutical applications, its reactivity can be further exploited. For instance, it can undergo transformations to form amides, amines, or various heterocyclic systems, expanding the range of accessible derivatives. rsc.org Additionally, the unique electronic properties and steric influence of the ortho-cyano group could be harnessed to direct the regioselectivity of catalytic reactions on the biphenyl system.

There is also potential for this compound and its derivatives to serve as ligands in new catalytic systems, where the biphenyl backbone and its substituents could play a crucial role in controlling the activity and selectivity of a metal center. nih.govacs.org

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, a deeper understanding of reaction kinetics, mechanisms, and the behavior of transient intermediates is required. Advanced spectroscopic techniques applied in situ (in the reaction mixture in real-time) are critical for acquiring this knowledge. spectroscopyonline.com

Future research will focus on the implementation of Process Analytical Technology (PAT) using methods such as:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of key reactants, products, and intermediates throughout a reaction, providing valuable kinetic data. spectroscopyonline.commt.com For example, they could be used to track the consumption of starting materials and the formation of the biphenyl product in a cross-coupling reaction. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about species in the reaction mixture, helping to identify intermediates and byproducts, which is crucial for mechanistic elucidation.

Developing specific spectroscopic probes and chemometric models tailored to the synthesis of this compound will allow for real-time process control, leading to improved yield, higher purity, and enhanced safety. nih.govacs.org This approach enables a shift from fixed-time recipes to a more dynamic, knowledge-based control of the manufacturing process. mt.com

| Spectroscopic Technique | Potential Application in this compound Synthesis | Information Gained |

|---|---|---|

| Mid-Infrared (IR) | Monitoring disappearance of starting material functional groups and appearance of product signatures. | Reaction kinetics, endpoint determination. |

| Raman Spectroscopy | Tracking changes in the C-Br and C≡N bonds; monitoring catalyst state. | Real-time concentration profiles, mechanistic insights. |

| Near-Infrared (NIR) | Process monitoring in concentrated solutions or slurries. | Overall process trends, process control. |

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules. nih.gov By applying these methods to this compound, researchers can rationally design novel derivatives with properties tailored for specific applications, thereby reducing the need for extensive trial-and-error synthesis.

Future research efforts in this area will likely involve:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can calculate key molecular properties such as electronic structure, dipole moment, and molecular electrostatic potential. nih.gov These properties can be correlated with macroscopic behavior, such as the liquid crystalline phase transition temperatures or biological activity. tandfonline.comresearchgate.net

Structure-Property Relationships: Computational screening of virtual libraries of this compound derivatives can identify candidates with desired characteristics. For example, in materials science, this could involve designing molecules with specific shapes and intermolecular interactions to promote desired liquid crystal phases. In medicinal chemistry, it could involve designing derivatives with improved binding affinity to a biological target. nih.gov

Reaction Modeling: Computational tools can also be used to model reaction pathways for the synthesis of new derivatives, helping to predict feasibility and optimize reaction conditions before they are attempted in the lab.

This in silico approach allows for the pre-selection of the most promising candidate molecules, focusing synthetic efforts where they are most likely to succeed.

Integration into Continuous Flow Chemistry for Enhanced Efficiency

The shift from traditional batch manufacturing to continuous flow processing is a major trend in the chemical and pharmaceutical industries, offering significant advantages in efficiency, safety, and scalability. rsc.orgcontractpharma.com The synthesis of this compound is a prime candidate for adaptation to a continuous flow platform.

Flow chemistry utilizes microreactors or packed-bed reactors where reagents are continuously pumped and mixed, with the reaction occurring as the mixture flows through the system. sci-hub.se Key advantages and research directions include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, which is critical for highly exothermic or fast reactions, leading to fewer side products and higher yields. sci-hub.sedtu.dk

Improved Safety: By limiting the volume of hazardous reagents and unstable intermediates present at any given moment, flow chemistry significantly enhances process safety. nih.gov

Automation and Integration: Flow systems can be readily automated and integrated with in situ monitoring and downstream processing steps, such as continuous purification and crystallization. contractpharma.comrsc.org This creates a seamless and highly efficient manufacturing process from starting materials to the final product.

Novel Reaction Conditions: Flow reactors can operate at high pressures and temperatures that are not easily or safely accessible in batch reactors, potentially enabling new and faster reaction pathways. sci-hub.se

Q & A

Q. What are the primary synthetic routes for 4-Bromo-2-cyanobiphenyl, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the biphenyl core, followed by bromination and cyanation. For bromination, N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions is common. Cyanation may employ CuCN or Pd-catalyzed protocols. Reaction optimization (e.g., temperature, catalyst loading) is critical: excess brominating agents can lead to over-bromination, while improper cyanide sources may yield nitrile by-products. Purity is confirmed via HPLC (≥95%) and NMR .

Q. How can researchers characterize the crystal structure of this compound, and what challenges arise in refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement using SHELXL incorporates anisotropic displacement parameters for bromine and carbon atoms. Challenges include resolving disorder in the biphenyl ring (common in flexible systems) and managing high electron density from bromine, which may require iterative refinement cycles. Hydrogen bonding or π-π stacking interactions should be analyzed using software like Mercury .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : The compound is classified as harmful (R20/21/22) and irritant (R36/37/38). Use fume hoods, nitrile gloves, and eye protection. Quench brominated waste with sodium thiosulfate to neutralize reactivity. Storage at 2–8°C in amber vials prevents photodegradation. Safety protocols should align with GHS guidelines, and MSDS must be reviewed prior to use .

Advanced Research Questions

Q. How can competing side reactions (e.g., decyanaton or dimerization) be minimized during functionalization of this compound?